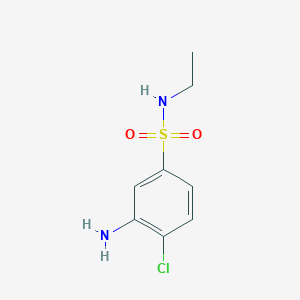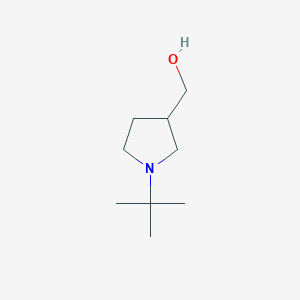
(1-tert-butylpyrrolidin-3-yl)méthanol
Vue d'ensemble
Description
Determination of Absolute Configuration
The study presented in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol and the determination of the absolute configuration of its enantiomers. The researchers used vibrational circular dichroism to identify the configuration and confirmed it through a series of chemical synthesis steps. The synthesis involved the conversion of the CBZ protecting group to Boc, followed by oxidation and subsequent reactions to yield a product that was compared with known standards. This process established the (R)-configuration of the enantiomer.
Synthesis of Pyrrole Derivatives
In paper , an efficient one-pot synthesis method for pyrrole derivatives is described. The method utilizes acetophenone and trimethylacetaldehyde with TosMIC and a mild base to produce 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. This economical approach was successful in achieving good yields, indicating its potential for the synthesis of related compounds.
Novel Pyrazolyl Imine Synthesis
Paper reports the ambient-temperature synthesis of a novel pyrazolyl imine compound. The synthesis was achieved through a condensation reaction between two specific reactants in methanol, using magnesium sulfate as a drying agent. The resulting compound was characterized using various spectroscopic methods, mass spectrometry, and elemental analysis, yielding an 81% yield.
Pyrrole Photooxidation
The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate is discussed in paper . The process, which was dye-sensitized and occurred in methanol, led to the formation of bipyrrolic products. The paper presents a mechanism for the formation of these oxidative coupling products, contributing to the understanding of pyrrole photochemistry.
Technetium Complexes with Catechol Derivatives
Paper explores the direct synthesis of technetium complexes with 3,5-di-tert-butylcatechol. The reaction involved ammonium pertechnetate and resulted in the formation of two distinct complexes. The crystallographic characterization of one of the complexes provided insights into its molecular structure, which exhibits C3 symmetry and typical catecholate ligand bond lengths. Both complexes demonstrated reversible electron transfer processes, indicating their potential in redox chemistry.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé trouve des applications en protéomique, où il peut être utilisé comme réactif ou comme élément constitutif dans la synthèse de peptides ou de mimétiques. Ses propriétés structurelles permettent l’introduction d’encombrement stérique à proximité de sites réactifs, ce qui peut être exploité pour étudier les interactions et les fonctions des protéines .
Science des matériaux
Le groupe tert-butyle dans (1-tert-butylpyrrolidin-3-yl)méthanol peut être utilisé en science des matériaux pour la modification de surfaces ou la création de nouveaux polymères aux propriétés uniques. Sa capacité à conférer une hydrophobicité en fait un candidat pour la création de revêtements résistants à l’eau ou d’additifs dans les mélanges de polymères .
Chimie analytique
En tant que standard analytique, This compound peut être utilisé en chromatographie et en spectrométrie de masse pour aider à identifier ou à quantifier des composés similaires au sein de mélanges complexes. Son temps de rétention unique et sa signature spectrale de masse lui permettent de servir de point de référence dans les analyses analytiques .
Production biopharmaceutique
Dans l’industrie biopharmaceutique, ce composé pourrait être utilisé dans la synthèse de principes actifs pharmaceutiques (API) ou comme intermédiaire dans le processus de production. Sa stabilité chimique dans diverses conditions est avantageuse pour les synthèses à l’échelle industrielle .
Enseignement de la chimie
This compound : peut également être utilisé dans les milieux universitaires comme outil pédagogique pour les cours de chimie organique avancée. Il fournit un exemple pratique de concepts tels que l’encombrement stérique, la chiralité et la chimie des groupes fonctionnels .
Chimie de l’environnement
Enfin, les applications potentielles du composé en chimie de l’environnement ne doivent pas être négligées. Il pourrait être utilisé dans l’étude des processus de dégradation des polluants organiques ou dans la synthèse de composés destinés à la remédiation des sites contaminés .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 1h-pyrrolo [2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Similar compounds like 1h-pyrrolo [2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The molecular weight of the compound is 15726 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .
Cellular Effects
The effects of (1-Tert-butylpyrrolidin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, (1-Tert-butylpyrrolidin-3-yl)methanol may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .
Molecular Mechanism
The molecular mechanism of (1-Tert-butylpyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Tert-butylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Tert-butylpyrrolidin-3-yl)methanol is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (1-Tert-butylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, (1-Tert-butylpyrrolidin-3-yl)methanol can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .
Metabolic Pathways
(1-Tert-butylpyrrolidin-3-yl)methanol is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .
Transport and Distribution
The transport and distribution of (1-Tert-butylpyrrolidin-3-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, (1-Tert-butylpyrrolidin-3-yl)methanol can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (1-Tert-butylpyrrolidin-3-yl)methanol is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .
Propriétés
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGPTFIQKDNBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640640 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71548-34-0 | |
| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



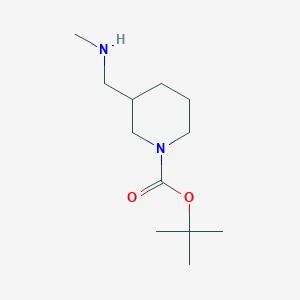
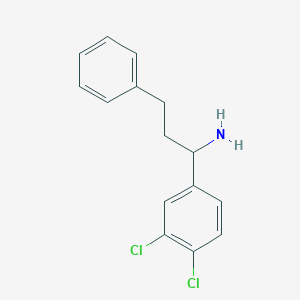
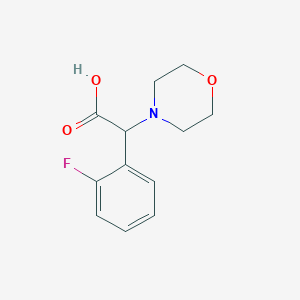

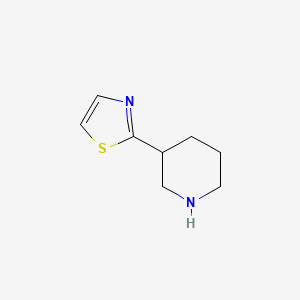

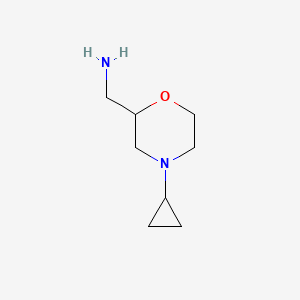
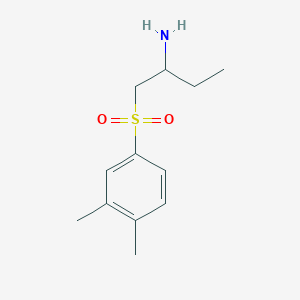
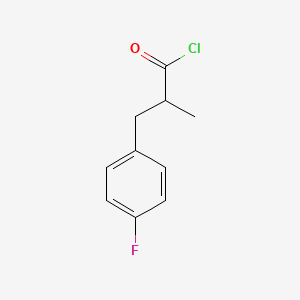
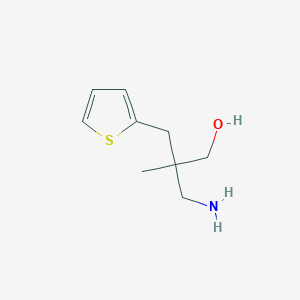
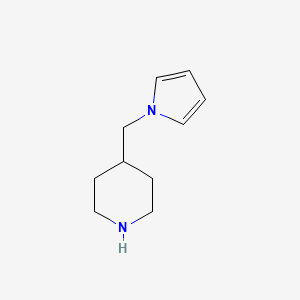
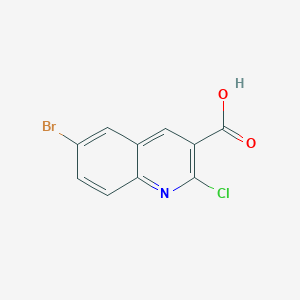
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
